3-Isocyanatoprop-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanatoprop-1-yne, also known as propargyl isocyanate, is an organic compound with the molecular formula C4H3NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a prop-1-yne backbone.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Isocyanatoprop-1-yne . These factors can include temperature, pH, and the presence of other reactive substances. For instance, isocyanates are known to react with water, which could affect their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isocyanatoprop-1-yne can be synthesized through the reaction of propargylamine with phosgene. The reaction typically involves the following steps:
Formation of Propargylamine: Propargylamine is prepared by the reaction of propargyl chloride with ammonia.
Reaction with Phosgene: Propargylamine is then reacted with phosgene to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures and the use of specialized equipment to handle hazardous reagents like phosgene. The product is typically purified through distillation or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanatoprop-1-yne undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming heterocyclic compounds.
Substitution Reactions: The alkyne group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Electrophiles: Halogens, acids
Catalysts: Transition metal catalysts for cycloaddition reactions
Major Products:
Ureas and Carbamates: Formed from the reaction with amines and alcohols
Heterocyclic Compounds: Formed through cycloaddition reactions.
Scientific Research Applications
3-Isocyanatoprop-1-yne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds, including heterocycles and polymers.
Biology: Investigated for its potential as a bioorthogonal reagent, enabling selective labeling of biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Propargylamine: Similar backbone but lacks the isocyanate group.
Phenyl isocyanate: Contains an isocyanate group but with a phenyl ring instead of a prop-1-yne backbone.
Ethyl isocyanate: Contains an isocyanate group with an ethyl backbone.
Uniqueness: 3-Isocyanatoprop-1-yne is unique due to the presence of both an isocyanate group and an alkyne group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and bioorthogonal chemistry .
Properties
IUPAC Name |
3-isocyanatoprop-1-yne |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO/c1-2-3-5-4-6/h1H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPPDIBKHYVIKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625173 |
Source
|
Record name | 3-Isocyanatoprop-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56620-43-0 |
Source
|
Record name | 3-Isocyanatoprop-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.